molecular formula C13H20N2O B2989992 2-amino-N-benzyl-N-ethylbutanamide CAS No. 1218604-65-9

2-amino-N-benzyl-N-ethylbutanamide

Cat. No.: B2989992
CAS No.: 1218604-65-9
M. Wt: 220.316
InChI Key: RHQLEROLIAZCET-UHFFFAOYSA-N
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Description

2-Amino-N-benzyl-N-ethylbutanamide is a branched amide derivative characterized by a four-carbon butanamide backbone. The amide nitrogen is substituted with a benzyl (phenylmethyl) group and an ethyl group, while the second carbon of the butanamide chain bears a primary amino (-NH₂) group.

The amino group’s presence enhances hydrogen-bonding capacity, which could influence solubility and reactivity compared to unsubstituted analogs.

Properties

IUPAC Name

2-amino-N-benzyl-N-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-3-12(14)13(16)15(4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQLEROLIAZCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(CC)CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-benzyl-N-ethylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with butanamide, benzylamine, and ethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-benzyl-N-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-N-ethylbutanamide oxides, while reduction may produce different amine derivatives.

Scientific Research Applications

2-amino-N-benzyl-N-ethylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-N-benzyl-N-ethylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

A comparison of key structural features and functional groups is summarized in Table 1:

Compound Key Functional Groups Substituents Potential Applications
2-Amino-N-benzyl-N-ethylbutanamide (Target) Amide, primary amino Benzyl, ethyl Drug intermediates, metal coordination
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide Amide, nitro 4-Nitro-2-methylphenyl Industrial synthesis (electron-deficient)
N-[2-(Diethylamino)ethyl]-2-phenylacetamide Amide, tertiary amine (diethylamino) Diethylaminoethyl Bioactive molecules (enhanced basicity)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Amide, hydroxyl, dimethyl 2-Hydroxy-1,1-dimethylethyl Metal-catalyzed C–H functionalization
Benzathine benzylpenicillin β-lactam, quaternary ammonium salt Dibenzylethylenediamine Antibiotic formulation

Key Observations :

  • Basicity: The tertiary amine in N-[2-(diethylamino)ethyl]-2-phenylacetamide (pKa ~10–11) is more basic than the target’s primary amino group (pKa ~9–10), affecting ionization and solubility under physiological conditions.
  • amide/hydroxyl), but the latter’s rigid dimethyl structure may favor specific chelation geometries.
Physicochemical Properties

Lipophilicity :

  • The benzyl group in the target compound enhances lipophilicity (logP ~2.5–3.0, estimated), comparable to N-[2-(diethylamino)ethyl]-2-phenylacetamide (logP ~2.8).
  • The nitro group in 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide increases polarity, reducing logP (~1.5–2.0).

Solubility :

  • The target’s amino group improves aqueous solubility (~5–10 mg/mL in water) compared to non-polar analogs like 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide (<1 mg/mL).

Biological Activity

2-Amino-N-benzyl-N-ethylbutanamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N2OC_{13}H_{20}N_2O. The compound features an amino group, a benzyl moiety, and an ethylbutanamide backbone, which contribute to its unique reactivity and biological activity.

Property Value
Molecular FormulaC13H20N2OC_{13}H_{20}N_2O
Molecular Weight220.31 g/mol
Functional GroupsAmino, Amide, Aromatic

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For example, research on related compounds has shown that they can selectively induce apoptosis in cancer cells by targeting specific signaling pathways. In particular, studies on E3 ligase ligands have demonstrated that structural modifications can enhance the potency against various cancer cell lines .

Herbicidal Activity

In the context of herbicidal applications, this compound has been investigated for its potential to inhibit plant growth. Research indicates that compounds with similar structures can affect chloroplast translation and disrupt photosynthesis in target species. A study highlighted the effectiveness of certain derivatives in reducing the growth of common weeds, suggesting a novel mode of action distinct from traditional herbicides .

Case Studies

  • Anticancer Activity : A study conducted on a series of amide derivatives found that modifications to the benzyl group significantly impacted their efficacy against breast cancer cells. The most potent derivative exhibited an IC50 value in the low micromolar range, indicating strong inhibitory effects on cell proliferation .
  • Herbicidal Screening : In a screening of the "Malaria Box" library for herbicidal activity, several compounds structurally related to this compound were identified as having significant herbicidal properties against Arabidopsis thaliana. The study utilized a combination of in silico modeling and empirical testing to determine the effectiveness of these compounds .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Direct Amination : Reacting benzylamine with ethylbutyric acid under acidic conditions.
  • Coupling Reactions : Utilizing coupling agents to facilitate the formation of the amide bond between benzylamine and butyric acid derivatives.

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